5-Amino-6-nitroquinoline

Catalog No.
S663511
CAS No.
35975-00-9
M.F
C9H7N3O2
M. Wt
189.17 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Amino-6-nitroquinoline

CAS Number

35975-00-9

Product Name

5-Amino-6-nitroquinoline

IUPAC Name

6-nitroquinolin-5-amine

Molecular Formula

C9H7N3O2

Molecular Weight

189.17 g/mol

InChI

InChI=1S/C9H7N3O2/c10-9-6-2-1-5-11-7(6)3-4-8(9)12(13)14/h1-5H,10H2

InChI Key

TYBYHEXFKFLRFT-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC(=C2N)[N+](=O)[O-])N=C1

Synonyms

6-Nitro-5-quinolinamine;

Canonical SMILES

C1=CC2=C(C=CC(=C2N)[N+](=O)[O-])N=C1

Several studies have reported the synthesis and characterization of 5-amino-6-nitroquinoline using different techniques, such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. These studies confirm the structure and purity of the synthesized compound [, ].

Electrochemical Properties

The electrochemical properties of 5-amino-6-nitroquinoline have been investigated using various techniques like differential pulse voltammetry, direct current voltammetry, and adsorptive stripping voltammetry. These studies revealed that the compound undergoes a two-electron reduction process at a carbon paste electrode []. This information is valuable for understanding the redox behavior of the molecule, which can be helpful in various applications, such as the design of new electroactive materials.

  • Origin: The origin of 5-ANQ in nature is not well documented. However, it can be synthesized in a laboratory setting [].
  • Significance: Research on 5-ANQ is limited, but its structure suggests potential for various applications. The nitro group and amine group can participate in various chemical reactions, making it a candidate for medicinal chemistry or material science investigations [].

Molecular Structure Analysis

  • Key features: 5-ANQ consists of a fused tricyclic ring system with a quinoline core. One amino (NH2) group is attached at the fifth position of the ring, and a nitro (NO2) group is present at the sixth position [].
  • Notable aspects: The presence of both electron-donating (amino) and electron-withdrawing (nitro) groups creates a polar molecule. This polarity can influence its solubility, reactivity, and potential interactions with other molecules [].

Chemical Reactions Analysis

  • Synthesis: A reported method for synthesizing 5-ANQ involves nitration of 5-aminoquinoline with a mixture of nitric and sulfuric acids [].
5-Aminoquinoline + HNO3 + H2SO4 -> 5-Amino-6-nitroquinoline + H2O
  • Other reactions: Specific details on other reactions involving 5-ANQ are limited in the available scientific literature. However, due to the presence of the amine and nitro groups, it might undergo reactions typical for these functional groups, such as alkylation, acylation, or reduction [].

Physical And Chemical Properties Analysis

  • Data on specific properties like melting point, boiling point, and solubility for 5-ANQ is scarce in the scientific literature.
  • It is likely a solid at room temperature based on the structure of similar quinoline derivatives [].

Currently, there is no documented information regarding a specific mechanism of action for 5-ANQ.

  • As with any new compound, proper safety precautions should be followed when handling 5-ANQ.
  • The presence of the nitro group suggests potential explosive hazards. Specific data on its flammability or reactivity is not available and requires further investigation [].

XLogP3

1.9

LogP

1.61 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

35975-00-9

Wikipedia

5-Amino-6-nitroquinoline

Dates

Modify: 2023-08-15

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